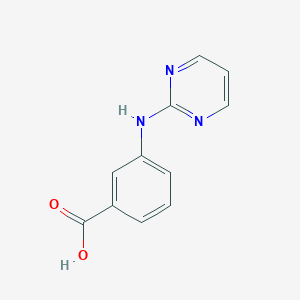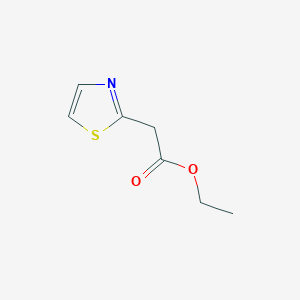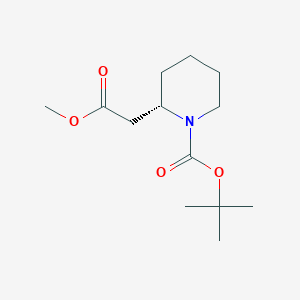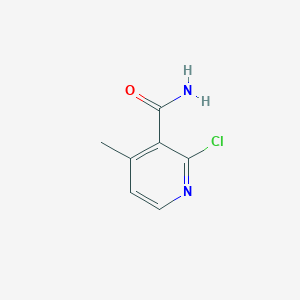
2-氯-4-甲基烟酰胺
概述
描述
2-Chloro-4-methylnicotinamide is a chemical compound that can be purchased online from Infectious Disease Research Chemicals and Analytical Standards . It is used as a certified reference material for highly accurate and reliable data analysis .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylnicotinamide is represented by the InChI code:1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11) . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
2-Chloro-4-methylnicotinamide is a solid at room temperature . It has a molecular weight of 170.6 . The compound is stored in a refrigerator, indicating that it may be sensitive to heat .科学研究应用
1. 防止癌症转移
研究已经探讨了类似化合物2-氯-4-甲基烟酰胺(2-Chloro-4-methylnicotinamide)的效果,例如1-甲基烟酰胺(1-MNA)及其结构类似物1,4-二甲基吡啶(1,4-DMP),在预防癌症转移方面的作用。这些化合物已显示出抑制转移形成的倾向,特别是在小鼠乳腺癌模型中,而不影响原发肿瘤的生长。当与细胞静止药物一起应用时,它们的抗转移活性得到进一步确认,导致肺转移形成显著减少(Błażejczyk等,2016)。
2. 与肾脏阳离子转运体的相互作用
N1-甲基烟酰胺(NMN),一种与2-氯-4-甲基烟酰胺结构相关的化合物,已被提议作为涉及肾脏阳离子转运体的药物相互作用的探针。研究已经探讨了它的相互作用,特别是在像二甲双胍这样的药物的背景下,表明它在理解肾脏药物相互作用和肾脏阳离子转运体功能方面的实用性(Müller等,2014)。
3. 代谢和排泄模式
对类似于2-氯-4-甲基烟酰胺的化合物,如N'-甲基-4-吡啶-3-甲酰胺,已经研究了它们的代谢和排泄模式。这些研究为了解人体中烟酰胺和烟酸的代谢途径提供了见解,这对于理解相关化合物的药代动力学是相关的(Shibata & Matsuo, 1989)。
4. 荧光分析
已经进行了关于类似N1-甲基烟酰胺的化合物的荧光测定的研究,突出了用于其定量分析的方法。这种分析技术在药理学研究中至关重要,可以准确测量化合物浓度(Carpenter & Kodicek, 1950)。
5. 蛋白质中色氨酸荧光猝灭
涉及N‘‐甲基烟酰胺盐酸盐,一种与2-氯-4-甲基烟酰胺相关的化合物的研究,已经调查了它在蛋白质中色氨酸荧光猝灭中的作用。这对于研究蛋白质结构和功能,以及小分子与蛋白质之间的相互作用具有重要意义(Holmes & Robbins, 1974)。
6. 抗炎性能
对1-甲基烟酰胺的研究突出了其显著的抗炎性能。了解类似于2-氯-4-甲基烟酰胺的相关化合物的抗炎潜力可能会导致新的治疗应用(Gebicki et al., 2003)。
7. 胃溃疡治疗
对1-甲基烟酰胺(MNA)的研究已经检验了其对应激诱导的急性胃溃疡的治疗潜力,暗示了类似于2-氯-4-甲基烟酰胺的化合物在胃肠道疾病治疗中的潜力(Brzozowski et al., 2008)。
安全和危害
属性
IUPAC Name |
2-chloro-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCCFLZRSIZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449161 | |
| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylnicotinamide | |
CAS RN |
152362-01-1 | |
| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)

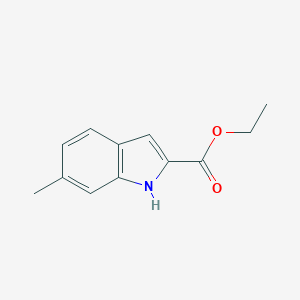
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)
